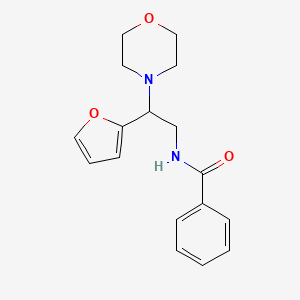

N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide derivatives involves several steps starting from commercially available precursors. One approach includes the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain corresponding thioamide derivatives. These intermediates can undergo further modifications to achieve the desired benzamide derivatives, exhibiting high yield and purity, indicating minimal side reactions and byproducts (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

The crystal structure of related furamide derivatives shows that these compounds can crystallize in specific space groups with defined unit cell parameters. For instance, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide exhibits a monoclinic space group, highlighting the orientation and bond angles specific to furan compounds, which may be influenced by hybridization effects at the furan atoms (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide and its derivatives undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions expand the chemical diversity and potential reactivity of the compound, offering pathways for further chemical modifications (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the compound's crystallization in different space groups and the determination of unit cell parameters provide insights into its stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the compound's application in synthesis and potential biological activities. Studies on related compounds reveal the influence of substituents on the benzoyl group, which significantly affects the activity and selectivity of these compounds (Kandinska, Kozekov, & Palamareva, 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Research has explored the synthesis and characterization of compounds with structural similarities to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide. For instance, derivatives of N-Benzoyl-N'-dialkylthiourea and their complexes with metals like Co(III) have been synthesized and studied for their structural properties and antifungal activities. These studies contribute to our understanding of how similar compounds can be synthesized and their potential biological applications (Zhou Weiqun et al., 2005).

Radiochemical Applications

The radiolabelling of compounds structurally related to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide has been investigated for potential applications in nuclear medicine and biology. For example, the synthesis and optimization of radiolabelling conditions for 4-iodo-N-(2-morpholinoethyl)benzamide with isotopes like Na 123 I and Na 125 I highlight the compound's relevance in developing radiotracers for medical imaging (C. Tsopelas, 1999).

Biological and Pharmacological Activities

Research into related compounds has demonstrated a range of biological activities, suggesting potential pharmacological applications. For instance, the discovery of selective agonists for the α7 neuronal nicotinic acetylcholine receptor, which are structurally related to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, indicates the potential for cognitive impairment treatments in neurological disorders (A. Mazurov et al., 2012).

Antiplasmodial Activities

Compounds with acyl derivatives of furazanes, which share a similar structural motif with N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, have been synthesized and evaluated for their activities against Plasmodium falciparum. Such research suggests potential applications in developing antimalarial drugs (Theresa Hermann et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-10-22-16)19-8-11-21-12-9-19/h1-7,10,15H,8-9,11-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMJSPPJGYPQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51087723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)